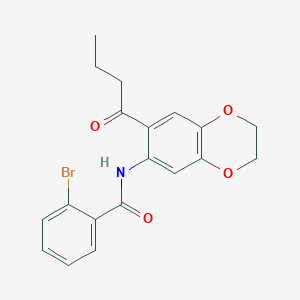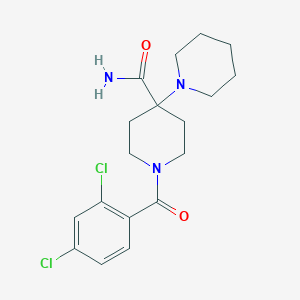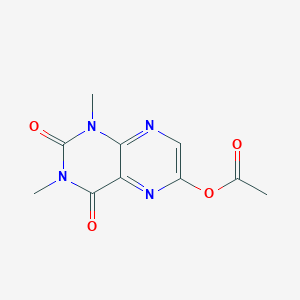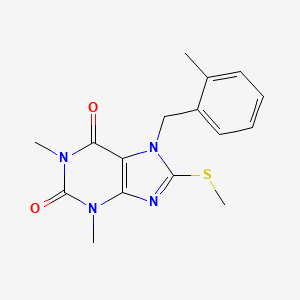amino]benzamide](/img/structure/B3505860.png)
N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as CD437, is a synthetic retinoid that has been extensively studied for its potential use in cancer therapy. It belongs to the family of retinoic acid receptor (RAR) agonists and has been shown to induce apoptosis in a variety of cancer cells.
Mecanismo De Acción
CD437 exerts its anti-cancer effects through the activation of N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides. N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides are nuclear receptors that play a critical role in the regulation of cell growth and differentiation. CD437 has been shown to induce apoptosis in cancer cells by activating N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides and upregulating the expression of pro-apoptotic genes.
Biochemical and Physiological Effects:
CD437 has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes. It has also been shown to inhibit the growth of cancer cells in animal models. CD437 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CD437 is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, CD437 has a relatively short half-life, which limits its effectiveness in vivo. Additionally, CD437 has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on CD437 should focus on developing more effective delivery methods to improve its bioavailability and half-life in vivo. Additionally, research should focus on identifying the specific types of cancer cells that are most responsive to CD437 and developing personalized treatment strategies based on these findings. Finally, research should focus on identifying potential combination therapies that could enhance the anti-cancer effects of CD437.
Aplicaciones Científicas De Investigación
CD437 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cells, including leukemia, breast cancer, and melanoma. CD437 has also been shown to inhibit the growth of cancer cells in animal models.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)19-11-12-20(29-2)21(14-19)30-3)18-9-7-15(8-10-18)22(26)24-17-6-4-5-16(23)13-17/h4-14H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGHMRICPJGQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3505777.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3505785.png)
![4-chloro-N-cyclopentyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3505788.png)
![3-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3505810.png)

![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)


![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)

![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![ethyl 7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3505880.png)